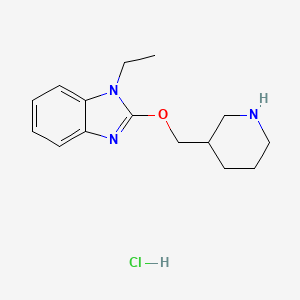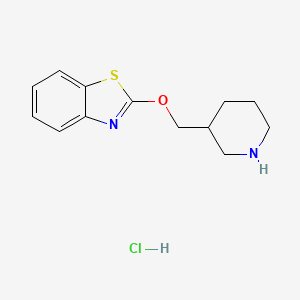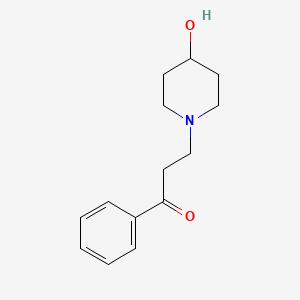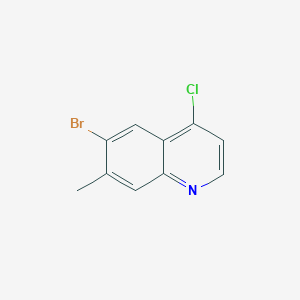
4-Bromo-7,8-difluoro-2-methylquinoline
Overview
Description
4-Bromo-7,8-difluoro-2-methylquinoline is an organic compound with the empirical formula C10H6BrF2N . It has a molecular weight of 258.06 g/mol .
Molecular Structure Analysis
The SMILES string for this compound is FC(C1=NC=CC(Br)=C1C=C2)=C2F . This indicates that the molecule contains a bromine atom at the 4th position, fluorine atoms at the 7th and 8th positions, and a methyl group at the 2nd position on the quinoline ring system.Physical and Chemical Properties Analysis
This compound is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.Scientific Research Applications
Synthesis of Hydroquinazoline and Dihydropyrimidinones
Bronsted acidic ionic liquid, in the presence of chlorotrimethylsilane, has been utilized as an efficient catalyst for the synthesis of hydroquinazoline-2,5-diones and 3,4-dihydropyrimidin-2(1H)-ones under thermal and solvent-free conditions. This catalysis system provides high yields of the products in a few minutes, showcasing an effective method for synthesizing complex quinoline derivatives (Kefayati, Asghari, & Khanjanian, 2012).
Photolabile Protecting Group with Sensitivity to Multiphoton Excitation
Brominated hydroxyquinoline has been described as a new photolabile protecting group for carboxylic acids, showing greater single photon quantum efficiency and sensitivity to multiphoton-induced photolysis suitable for in vivo use. Its increased solubility and low fluorescence make it useful as a caging group for biological messengers, highlighting its application in biochemistry and pharmacology (Fedoryak & Dore, 2002).
Knorr Synthesis of Quinolinones
The Knorr synthesis, involving a condensation between β-keto esters and bromoaniline followed by cyclization, has been explored for the preparation of quinolinones. This method has been optimized to specifically lead to anilides without the occurrence of alternative reactions, demonstrating a pathway for synthesizing quinolinone derivatives (Wlodarczyk et al., 2011).
Modulation of Single-Molecule Magnet Behavior
Dinuclear Dy(III) complexes with different β-diketonate coligands have been synthesized and magnetically characterized. The study reveals that these complexes exhibit different magnetic relaxation behaviors, which can be modulated by the chemical environments provided by the β-diketonate coligands. This research provides insights into the design of materials with specific magnetic properties (Wang et al., 2016).
Properties
IUPAC Name |
4-bromo-7,8-difluoro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2N/c1-5-4-7(11)6-2-3-8(12)9(13)10(6)14-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJOYMXNGYMCPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=C(C2=N1)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670967 | |
| Record name | 4-Bromo-7,8-difluoro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189106-60-2 | |
| Record name | 4-Bromo-7,8-difluoro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(3-Chloro-quinoxalin-2-yl)-piper idin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1500733.png)









![3-[4-(Piperidine-1-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1500750.png)


![[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid](/img/structure/B1500760.png)
